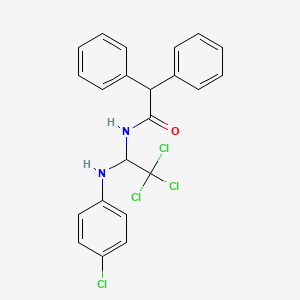![molecular formula C14H12N2O3 B11988811 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol CAS No. 20772-75-2](/img/structure/B11988811.png)
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (RHC=N–R1), where R and R1 can be alkyl, aryl, cycloalkyl, or heterocyclic groups
Métodos De Preparación
The synthesis of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves the reaction of 4-methylaniline with 2-hydroxy-5-nitrobenzaldehyde in ethanol. The reaction mixture is refluxed for five hours, resulting in a yield of 72% . The reaction conditions include:
Reagents: 4-methylaniline (17.70 mg, 0.165 mmol) and 2-hydroxy-5-nitrobenzaldehyde (27.70 mg, 0.165 mmol)
Solvent: Ethanol (15 ml for each reagent)
Reaction Time: 5 hours under reflux
Yield: 72%
Melting Point: 429–431 K
Análisis De Reacciones Químicas
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.
Major Products: The major products formed include nitro derivatives, amino derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to metal ions, facilitating various biochemical reactions. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparación Con Compuestos Similares
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol can be compared with other Schiff bases, such as:
2-{(E)-[(4-chlorophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2-{(E)-[(4-anilinophenyl)imino]methyl}-4-nitrophenol: Contains an aniline group, leading to different chemical properties.
2-{(E)-[(4-methoxyphenyl)imino]methyl}-4-nitrophenol: Features a methoxy group, affecting its reactivity and applications.
Propiedades
Número CAS |
20772-75-2 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-12(5-3-10)15-9-11-8-13(16(18)19)6-7-14(11)17/h2-9,17H,1H3 |
Clave InChI |
HYUCVMBEWMZQEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)





![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)

